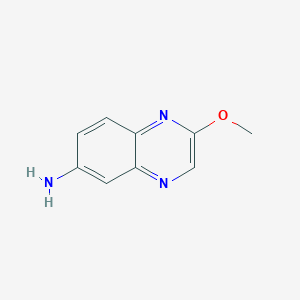

2-Methoxyquinoxalin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

105866-66-8 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-methoxyquinoxalin-6-amine |

InChI |

InChI=1S/C9H9N3O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,10H2,1H3 |

InChI Key |

NEEMMUSCTBKNQU-UHFFFAOYSA-N |

SMILES |

COC1=CN=C2C=C(C=CC2=N1)N |

Canonical SMILES |

COC1=CN=C2C=C(C=CC2=N1)N |

Synonyms |

6-Quinoxalinamine,2-methoxy-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxyquinoxalin 6 Amine and Its Analogs

Classical and Contemporary Approaches to Quinoxaline (B1680401) Core Synthesis

The synthesis of the quinoxaline ring system has traditionally relied on well-established condensation reactions. However, the quest for greater efficiency, milder reaction conditions, and broader substrate scope has spurred the development of contemporary methods, including various catalytic systems.

Condensation Reactions with 1,2-Arylenediamines and 1,2-Dicarbonyl Synthons

The most fundamental and widely employed method for quinoxaline synthesis is the condensation of a 1,2-arylenediamine with a 1,2-dicarbonyl compound. frontiersin.orgsapub.org This versatile reaction allows for the introduction of a wide range of substituents onto the quinoxaline core, depending on the nature of the starting materials.

The general reaction scheme involves the reaction of an ortho-phenylenediamine with a dicarbonyl compound, such as glyoxal, to form the quinoxaline ring. sapub.org This method is often carried out in solvents like ethanol (B145695) or acetic acid at reflux temperatures. scispace.com To improve yields and shorten reaction times, various catalysts have been employed. For instance, ammonium (B1175870) bifluoride has been shown to be an efficient catalyst for the cyclocondensation of 1,2-arylenediamines and 1,2-dicarbonyl compounds at room temperature in a methanol-water mixture, producing excellent yields of quinoxalines. researchgate.net Other catalytic systems, such as mineral fertilizers (MAP, DAP, and TSP), have also been utilized to afford high to excellent yields in short reaction times at room temperature. dergipark.org.tr

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1,2-diaminobenzene, benzil | Refluxing ethanol | 2,3-diphenylquinoxaline | - | scispace.com |

| 1,2-arylenediamines, 1,2-dicarbonyl compounds | Ammonium bifluoride, rt, methanol-water | Quinoxaline derivatives | Excellent | researchgate.net |

| Aryl 1,2-diamines, 1,2-dicarbonyl compounds | MAP, DAP, or TSP, rt, ethanol | Quinoxaline derivatives | 89-99 | dergipark.org.tr |

Oxidative Cyclization and Redox Condensation Strategies

In recent years, oxidative cyclization reactions have emerged as a powerful alternative for the synthesis of quinoxalines. These methods often offer milder reaction conditions and avoid the need for pre-functionalized dicarbonyl compounds. One such approach involves the oxidative cyclization of α-halo ketones with o-phenylenediamines. nih.gov This strategy has been successfully employed for the one-pot synthesis of quinoxalines in water at 80 °C without the need for a catalyst. nih.govresearchgate.net

Another innovative approach is the tandem oxidative azidation/cyclization reaction of N-arylenamines with TMSN3, using (diacetoxyiodo)benzene (B116549) as the oxidant, which proceeds under mild conditions to afford quinoxaline derivatives. acs.org Furthermore, metal-free domino protocols involving the oxidative cyclization of anilines and fluoroalkylated alkynes have been developed. nih.gov

Redox condensation reactions also provide a pathway to quinoxaline derivatives. For example, a visible light-assisted, catalyst-free protocol has been reported for the synthesis of quinoxalines from o-phenylenediamine (B120857) and α-hydroxy ketones, utilizing tert-Butyl hydroperoxide (TBHP) as the oxidizing agent. nih.gov

Catalytic Methods in Quinoxaline Synthesis

The development of catalytic systems has significantly advanced the field of quinoxaline synthesis, offering improved efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the derivatization of the quinoxaline core. jcsp.org.pk The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been effectively used to synthesize alkyne-substituted quinoxaline derivatives in high yields. jcsp.org.pkuaeu.ac.aeresearchgate.net This method provides a facile route for the derivatization of biologically important heterocycles from readily available precursors. uaeu.ac.ae

For instance, 2-chloro-3-methoxyquinoxaline (B1320914) can undergo a Sonogashira coupling with terminal alkynes to produce 2-methoxy-3-(phenylethynyl)quinoxaline, which can be further functionalized. rsc.org Palladium(II)-catalyzed tandem reactions involving C-S bond direct cross-coupling/sulfonylation have also been developed to synthesize biologically active 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives. preprints.org

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 2-(4-bromophenyl)quinoxaline | Terminal alkynes | Pd catalyst (Sonogashira conditions) | Alkyne substituted quinoxaline derivatives | High | jcsp.org.pkresearchgate.net |

| 2-chloro-3-methoxyquinoxaline | Terminal alkynes | Pd catalyst (Sonogashira conditions) | 2-methoxy-3-(phenylethynyl)quinoxaline | Good to excellent | rsc.org |

| Substituted quinoxalines | Substituted phenylthiophenols | Pd(OAc)2, Cs2CO3 | 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives | - | preprints.org |

Nickel-based catalysts have gained prominence as a cost-effective and sustainable alternative for quinoxaline synthesis. An inexpensive and simple NiBr2/1,10-phenanthroline system has been shown to catalyze the synthesis of a series of quinoxalines from both 1,2-diamines and 2-nitroanilines with vicinal diols, achieving yields of up to 93%. organic-chemistry.org This method is environmentally friendly and atom-economical. organic-chemistry.org

Furthermore, nickel nanoparticles have been demonstrated to be an efficient and recyclable catalyst for the synthesis of quinoxalines. researchgate.net For example, a g-C3N4/Ni nanocomposite has been utilized as a highly efficient heterogeneous catalyst for the condensation of various 1,2-diaryldiketones and o-phenylenediamine derivatives under solvent-free conditions, leading to excellent yields and short reaction times. mdpi.com Co3O4 nanocages decorated with nickel nanoparticles have also been applied for the synthesis of quinoxalines from numerous 1,2-diketones and 1,2-diamines. rsc.org

Bismuth catalysts offer a non-toxic and environmentally benign option for quinoxaline synthesis. Bismuth(III) chloride has been successfully used as a catalyst for the oxidative-condensation of ortho-phenylene-diamines with α-halo ketones at room temperature, affording quinoxaline derivatives in excellent yields. rjpbcs.com

Bismuth salts, particularly Bi(NO3)3•5H2O, have also been found to be effective for the oxidative condensation of aldehydes with 2-aminobenzamide (B116534) under aerobic conditions in ethanol, yielding 2-substituted quinazolinones, which are structurally related to quinoxalines. nih.gov Additionally, bismuth-catalyzed oxidative coupling of epoxides with ene-1,2-diamines provides another route to quinoxaline derivatives. researchgate.net

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| ortho-phenylene-diamines, α-halo ketones | BiCl3 | Acetonitrile, room temperature | Quinoxaline derivatives | up to 94 | rjpbcs.com |

| 2-aminobenzamide, aldehydes | Bi(NO3)3•5H2O | Ethanol, 60 °C, aerobic | 2-substituted quinazolinones | 68-95 | nih.gov |

| Epoxides, ene-1,2-diamines | Bi-catalyst | - | Quinoxaline derivatives | - | researchgate.net |

Targeted Synthesis of 2-Methoxyquinoxalin-6-amine

The specific synthesis of this compound involves a multi-step process requiring careful control of regioselectivity to achieve the desired substitution pattern on the quinoxaline core.

A common precursor for the synthesis of 2-methoxy-substituted quinoxalines is a halogenated quinoxaline, such as 2,3-dichloroquinoxaline (B139996). This intermediate allows for sequential, regioselective substitution reactions. The synthesis of 2-chloro-3-methoxyquinoxaline can be achieved from 2,3-dichloroquinoxaline. prepchem.comresearchgate.netrsc.org For instance, 2,3-dichloro-6-methoxyquinoxaline (B108869) can be reacted with hydrazine (B178648) hydrate (B1144303) in ethanol to produce 2-chloro-3-hydrazino-6-methoxy quinoxaline. prepchem.com Another key precursor strategy involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. mdpi.comnih.gov

The introduction of a methoxy (B1213986) group at the C2 position of the quinoxaline ring is often accomplished through nucleophilic substitution of a leaving group, typically a halogen, at that position. Starting from a di-halogenated quinoxaline like 2,3-dichloroquinoxaline, a methoxy group can be introduced. For example, sequential substitution reactions on 2,3-dichloroquinoxaline, first with ammonia (B1221849) and then with methoxide (B1231860), can yield 3-amino-2-methoxy derivatives. sci-hub.se The Sonogashira coupling reaction of 2-chloro-3-methoxyquinoxaline with terminal alkynes has also been reported, demonstrating the reactivity at the C3 position while the C2 methoxy group remains intact. researchgate.netrsc.org The regioselectivity of such reactions is crucial, and various factors, including the nature of the substituents on the quinoxaline ring and the reaction conditions, can influence the outcome. nih.gov Microwave irradiation has been shown to promote regioselective synthesis in related heterocyclic systems. researchgate.net

Introducing an amino group at the C6 position of the quinoxaline ring can be achieved through several synthetic strategies. One common method is the reduction of a nitro group at the C6 position. For example, 6-nitroquinoxaline (B1294896) can be reduced to 6-aminoquinoxaline (B194958). ontosight.ai Another approach involves the nucleophilic aromatic substitution (SNAr) of a halogen atom at the C6 position. For instance, 2,6-dichloroquinoxaline (B50164) can react with various amines to yield 2-substituted-6-chloroquinoxalines, which can then be further functionalized. rasayanjournal.co.in The synthesis of 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives highlights methods for creating linkages at the C6 position. epa.gov In some cases, the presence of activating groups on the quinoxaline ring can facilitate the introduction of an amine. mdpi.com The synthesis of quinoxaline derivatives with bromo groups at the C6 position has been shown to be a viable strategy for creating precursors to other functional groups. nih.govresearchgate.net

Stereochemical control is a critical aspect in the synthesis of substituted quinoxaline analogs, particularly those with chiral centers. The development of asymmetric synthesis methods allows for the preparation of enantiomerically pure compounds, which is often essential for their biological activity. For example, Ir-catalyzed asymmetric hydrogenation of quinoxalines can produce chiral tetrahydroquinoxaline derivatives with high enantioselectivity. rsc.org The stereochemistry of these reactions can sometimes be controlled by the choice of solvent. rsc.org Detailed NMR studies, such as NOESY experiments, are used to determine the configuration of the resulting stereoisomers. nih.govacs.org The synthesis of complex, multi-cyclic quinoxaline structures often requires careful consideration of the stereochemical outcomes of each reaction step. nih.gov

Advanced Synthetic Techniques Applicable to Quinoxalines

Modern synthetic chemistry has introduced advanced techniques that facilitate the efficient and high-throughput synthesis of quinoxaline libraries.

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid generation of quinoxaline libraries. nih.govresearchgate.netresearchgate.net This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the quinoxaline scaffold. researchgate.netresearchgate.net A common approach involves linking an o-phenylenediamine derivative to the resin, followed by reaction with α-haloketones to form the quinoxaline ring. researchgate.net The final product is then cleaved from the resin. researchgate.netresearchgate.net

One reported method describes the solid-phase synthesis of quinoxaline derivatives by loading 6-amino-2,3-dichloroquinoxaline onto an AMEBA resin. researchgate.net This allows for the successive introduction of various building blocks, such as amines and methoxide, to generate a library of substituted quinoxalines in good purity and yield. researchgate.net The "split-and-pool" approach is another solid-phase strategy that enables the simultaneous synthesis of a large number of compounds. nih.gov These advanced techniques are invaluable for drug discovery and materials science, where the synthesis and screening of large numbers of diverse compounds are required. acs.orglongdom.org

One-Pot Multicomponent Reactions (e.g., involving α-nitro epoxides)

A significant advancement in the synthesis of quinoxaline scaffolds involves the use of one-pot multicomponent reactions, which offer efficiency, atom economy, and procedural simplicity by combining three or more reactants in a single step without isolating intermediates. acs.orgnih.gov A notable example of this strategy is the synthesis of quinoxalines from α-nitro epoxides. acs.orgresearchgate.net This methodology provides a versatile and powerful tool for accessing a variety of substituted quinoxalines.

The reaction typically involves the condensation of an α-nitro epoxide with an o-phenylenediamine derivative. acs.orgresearchgate.net A key advantage of this approach is the ability to generate the α-nitro epoxide in situ from an electron-poor nitro olefin, followed by the addition of the diamine to the same reaction vessel, streamlining the synthetic process. researchgate.net

The proposed mechanism for the formation of the quinoxaline ring from an α-nitro epoxide and an o-phenylenediamine begins with the nucleophilic attack of one of the amino groups of the diamine on one of the epoxide's carbon atoms. This is followed by a ring-opening of the epoxide. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the final aromatic quinoxaline ring system.

While the direct synthesis of this compound using this specific α-nitro epoxide-based multicomponent reaction has not been explicitly detailed in the reviewed literature, the versatility of this method suggests its potential applicability. The synthesis would theoretically proceed by reacting a suitable α-nitro epoxide with 4-methoxy-1,2-phenylenediamine, followed by subsequent chemical modifications to introduce the 6-amino group, or by using a suitably substituted diamine from the outset.

Research has demonstrated the successful synthesis of various quinoxaline derivatives using this one-pot strategy, highlighting its broad substrate scope. The reaction accommodates a range of substituted o-phenylenediamines and α-nitro epoxides, leading to diverse quinoxaline products. researchgate.net

Below is a table summarizing representative examples of quinoxalines synthesized via one-pot reactions involving α-nitro epoxides and o-phenylenediamines, showcasing the yields achieved with different substitution patterns.

| o-Phenylenediamine Reactant | α-Nitro Epoxide Reactant | Quinoxaline Product | Yield (%) | Reference |

| 1,2-Phenylenediamine | 1-Nitro-2-phenyloxirane | 2-Phenylquinoxaline | 82 | researchgate.net |

| 4-Methyl-1,2-phenylenediamine | 1-Nitro-2-phenyloxirane | 6-Methyl-2-phenylquinoxaline | 75 | researchgate.net |

| 4-Chloro-1,2-phenylenediamine | 1-Nitro-2-phenyloxirane | 6-Chloro-2-phenylquinoxaline | 78 | researchgate.net |

| 1,2-Phenylenediamine | 1-Nitro-2-(p-tolyl)oxirane | 2-(p-Tolyl)quinoxaline | 80 | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 2 Methoxyquinoxalin 6 Amine

Reactions Involving the Amine Functionality at Position 6

The primary amine at the C6 position is a versatile functional group, readily participating in a range of reactions to form new carbon-nitrogen bonds. This allows for the synthesis of a diverse array of derivatives with modified properties.

Acylation Reactions with Acid Chlorides, Anhydrides, and Carbamate (B1207046) Formation

The amine group of 2-methoxyquinoxalin-6-amine can be readily acylated by reacting with acid chlorides or acid anhydrides. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com The subsequent elimination of a leaving group (chloride or carboxylate) results in the formation of an amide. savemyexams.comcrunchchemistry.co.uk These reactions are typically performed in the presence of a weak base to neutralize the acidic byproduct (e.g., HCl). crunchchemistry.co.uk

Similarly, carbamates can be synthesized from this compound. This can be achieved through several methods, including reaction with a chloroformate and a base, or by reacting an in-situ generated isocyanate with an alcohol. wikipedia.orgorganic-chemistry.org Another approach involves the reaction with a carbamoyl (B1232498) chloride. wikipedia.org For instance, 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a known reagent used for creating fluorescently labeled products from amines. wikipedia.org

Table 1: Examples of Acylation and Carbamate Formation Reactions

| Reactant | Reagent | Product Type | General Reaction |

|---|---|---|---|

| This compound | Acid Chloride (R-COCl) | N-(2-methoxyquinoxalin-6-yl)amide | Amine attacks the carbonyl carbon of the acid chloride, leading to the formation of an amide and HCl. crunchchemistry.co.ukchemguide.co.uk |

| This compound | Acid Anhydride (B1165640) ((RCO)₂O) | N-(2-methoxyquinoxalin-6-yl)amide | The amine attacks one of the carbonyl carbons of the anhydride, forming an amide and a carboxylic acid byproduct. chemguide.co.uk |

| This compound | Chloroformate (R-OCOCl) | 2-methoxyquinoxalin-6-yl)carbamate | Reaction with a chloroformate in the presence of a base yields a carbamate. wikipedia.org |

| This compound | Isocyanate (R-NCO) | Urea (B33335) derivative | Reaction with an isocyanate forms a urea derivative, a common strategy in organic synthesis. organic-chemistry.org |

Alkylation Reactions and Their Selectivity

Alkylation of the amine group at position 6 can be achieved using various alkylating agents, such as alkyl halides. smolecule.com These reactions are typically carried out in a suitable solvent like THF or DCM in the presence of a base such as sodium carbonate or triethylamine. google.com The selectivity of alkylation (mono- versus di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. The introduction of alkyl groups can significantly alter the steric and electronic properties of the molecule.

Formylation of Amine Groups

The formylation of the amine group in this compound to produce the corresponding formamide (B127407) is a significant transformation. Formamides are important intermediates in various synthetic pathways. nih.govresearchgate.net A common method for N-formylation involves the use of formic acid, often activated by a dehydrating agent or a catalyst. nih.gov Lewis acids such as zinc chloride have been shown to be effective catalysts for the formylation of various amines with formic acid, often providing high yields under solvent-free conditions. researchgate.net Other formylating agents include chloral (B1216628) and formic acid esters. nih.govresearchgate.net

Formation of Schiff Bases and Imines

The primary amine of this compound can undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. eijppr.comresearchgate.net This reversible reaction typically occurs under mild, slightly acidic conditions and involves the formation of a carbinolamine intermediate followed by dehydration. eijppr.com The formation of the C=N double bond is a key step in many biological and synthetic processes. nih.gov Schiff bases are versatile intermediates and have been used to create a wide range of heterocyclic compounds and ligands for metal complexes. scirp.orgalayen.edu.iq

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for forming C-N bonds. While direct examples involving this compound are specific, the general methodology is applicable. This reaction would involve coupling the amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base. Such reactions are instrumental in constructing complex molecules, including electroluminescent materials where quinoxaline (B1680401) units are linked to other aromatic systems. researchgate.net

Reactions Involving the Methoxy (B1213986) Group at Position 2

The methoxy group at the C2 position of the quinoxaline ring is also susceptible to chemical modification, primarily through nucleophilic substitution or demethylation.

The methoxy group can be displaced by strong nucleophiles. For example, 2-methoxyquinoxaline (B3065361) can react with phenylacetonitrile (B145931) in the presence of sodium hydride to yield phenyl(quinoxalin-2-yl)acetonitrile. thieme-connect.de This type of nucleophilic aromatic substitution (SNAAr) is a common feature of electron-deficient heterocyclic systems. youtube.commasterorganicchemistry.comncrdsip.comlibretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the electron-deficient carbon, forming a Meisenheimer-like intermediate, followed by the elimination of the methoxide (B1231860) leaving group. libretexts.org

O-demethylation of 2-methoxyquinoxalines can be achieved under various conditions to yield the corresponding quinoxalin-2(1H)-one. acs.org Basic conditions, such as refluxing with sodium hydroxide (B78521) in aqueous ethanol (B145695), are commonly employed for this transformation. acs.orgthieme-connect.de Acidic conditions can also be used. For instance, 6,7-dimethoxyquinoxaline (B1596642) undergoes demethylation with aluminum trichloride. thieme-connect.de This conversion to the quinoxalinone tautomer opens up further avenues for derivatization at the nitrogen atom.

Table 2: Summary of Reactions at the Methoxy Position

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Strong Nucleophile (e.g., carbanion), Base (e.g., NaH) | 2-Substituted-6-aminoquinoxaline | thieme-connect.de |

| O-Demethylation | NaOH, EtOH/H₂O, reflux | 6-Aminoquinoxalin-2(1H)-one | thieme-connect.de |

| O-Demethylation | AlCl₃ | 6-Aminoquinoxalin-2(1H)-one | thieme-connect.de |

Derivatization for Analytical and Research Purposes

Fluorescence Derivatization for Amine Detection

The introduction of a fluorophore to the this compound molecule through derivatization of its primary amine group is a common strategy to enable highly sensitive detection by fluorescence-based analytical methods. nih.govresearchgate.net This is particularly advantageous for trace analysis where the native fluorescence of the compound may be insufficient. chromforum.org

Several reagents are available for the fluorescence derivatization of primary amines. These reagents typically react with the amine to form a highly fluorescent product. google.com The choice of reagent depends on factors such as reaction kinetics, stability of the derivative, and the desired excitation and emission wavelengths. chromforum.orgnih.gov

Commonly Used Fluorescence Derivatizing Agents for Primary Amines:

| Derivatizing Agent | Abbreviation | Reaction Principle | Key Features |

| Naphthalene-2,3-dicarboxaldehyde | NDA | Forms a fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivative in the presence of cyanide. nih.gov | Fluorogenic (non-fluorescent until reaction), enabling sensitive detection. nih.gov Strategies like adding β-cyclodextrin or using dimethyl sulfoxide (B87167) can improve fluorescence stability and intensity. nih.gov |

| o-Phthalaldehyde | OPA | Reacts with primary amines in the presence of a thiol (e.g., mercaptoethanol) to form a fluorescent isoindole derivative. nih.gov | Rapid reaction, but the derivatives can be unstable. chromforum.org A versatile fluorogenic reagent. nih.gov |

| Fluorescamine | - | Reacts almost instantaneously with primary amines to form highly fluorescent pyrrolinone products. The reagent itself and its degradation products are non-fluorescent. researchgate.net | Offers detection in the picomole range. researchgate.net |

| Dansyl Chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) | Dansyl-Cl | Reacts with primary amines to form stable, fluorescent sulfonamide derivatives. nih.govddtjournal.com | Versatile, producing derivatives with both fluorescence and high ionization efficiency for mass spectrometry. nih.gov |

| 9-Fluorenylmethoxycarbonyl Chloride | FMOC-Cl | Reacts with primary amines to form fluorescent derivatives. nih.govrsc.org | Useful under highly acidic chromatography conditions. nih.gov |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA | Reacts with primary aromatic amines using a dehydrating catalyst like EDC to form stable, fluorescent derivatives. nih.gov | Offers high sensitivity and good baseline resolution in HPLC. nih.gov |

Research Findings:

Studies have shown that derivatization with reagents like Naphthalene-2,3-dicarboxaldehyde (NDA) can lead to the formation of highly fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives, allowing for sensitive detection. nih.gov However, the stability of these fluorescent products can be a concern, with some showing a decline in fluorescence over time. nih.gov To address this, researchers have developed strategies such as the addition of β-cyclodextrin or the use of dimethyl sulfoxide as a solvent to enhance fluorescence stability and intensity. nih.gov

Fluorescamine is another effective reagent that reacts rapidly with primary amines to yield highly fluorescent products, while the reagent itself is non-fluorescent. researchgate.net This property is highly advantageous in reducing background noise and improving detection limits. researchgate.net Similarly, Dansyl-Cl is a versatile derivatizing agent that not only imparts fluorescence but also enhances ionization efficiency, making it suitable for both fluorescence detection and mass spectrometry. nih.govddtjournal.com

For aromatic amines, novel reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) have been developed. nih.gov Derivatization with PPIA, using a catalyst such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC), results in stable derivatives with excellent chromatographic properties and detection limits in the nanomolar range. nih.gov

Chemical Derivatization for Chromatographic Enhancement (e.g., LC-MS, GC-MS)

Chemical derivatization is a crucial step to improve the chromatographic behavior of polar and non-volatile compounds like this compound, making them amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and enhancing their performance in Liquid Chromatography-Mass Spectrometry (LC-MS). nih.goviu.edunih.gov

Derivatization for GC-MS Analysis:

For GC-MS, derivatization aims to increase the volatility and thermal stability of the analyte while reducing its polarity. nih.govresearchgate.net This is typically achieved by replacing active hydrogens in the amine group with less polar functional groups. iu.edu Common derivatization techniques for amines in GC-MS include:

Silylation: Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. iu.edu Silylated derivatives are generally more volatile and thermally stable. nih.gov

Acylation: Introduces an acyl group. Reagents such as trifluoroacetic anhydride (TFAA) and heptafluorobutyric anhydride (HFBA) are used to form fluoroacyl derivatives. iu.edunih.govjfda-online.com These derivatives are often more stable than their silylated counterparts and exhibit excellent electron-capturing properties, enhancing sensitivity in electron capture detection (ECD) and negative chemical ionization mass spectrometry. nih.govjfda-online.com

Alkylation: Involves the introduction of an alkyl group. While less common for simple volatility enhancement, certain alkylating agents can be used. iu.edu

Research Findings for GC-MS:

Research has demonstrated that derivatization significantly improves the chromatographic performance of primary amines. iu.edu For instance, underivatized primary amines often exhibit poor peak shape and band broadening in GC analysis. iu.edu Derivatization with agents like TFAA or BSTFA leads to sharper, more symmetrical peaks and improved resolution. iu.edu Some compounds that are not detectable in their underivatized form become readily analyzable after derivatization. iu.edu The choice of derivatizing reagent is critical, as acylated compounds have been reported to be more stable than silylated ones, particularly for primary amines. nih.gov

Derivatization for LC-MS Analysis:

In LC-MS, derivatization is employed to enhance chromatographic retention on reversed-phase columns, improve ionization efficiency in the mass spectrometer, and increase detection sensitivity. nih.govddtjournal.comacs.org For a compound like this compound, which contains a basic amine group, derivatization can improve its interaction with the stationary phase and its response in the MS detector.

Common Derivatization Strategies for LC-MS:

| Derivatization Approach | Reagent Example | Purpose |

| Introduction of a Chargeable Moiety | Dansyl Chloride (Dansyl-Cl) | Enhances ionization efficiency by introducing a readily ionizable group (dimethylamino group). ddtjournal.com |

| Improving Hydrophobicity | 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (AQC) | Increases retention on reversed-phase columns by adding a more non-polar group. acs.orgchemrxiv.org |

| Charge Reversal | 2-dimethylaminoethylamine (DMED) | Used for compounds with carboxyl groups, but the principle of adding a permanently charged tag can be applied to improve detection. mdpi.com |

Research Findings for LC-MS:

Systematic comparisons of different derivatization methods for amines in LC-MS have shown that no single reagent is universally superior. nih.gov Dansyl-Cl is considered a very versatile reagent, as its derivatives exhibit both strong fluorescence and high ionization efficiency. nih.gov Fmoc-Cl is also effective, particularly when using highly acidic mobile phases for chromatography. nih.gov The use of derivatizing agents like 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (AQC) has been shown to significantly improve the retention of polar metabolites on reversed-phase columns, leading to better separation and a higher number of detectable compounds in complex biological samples. acs.orgchemrxiv.org Combining derivatization with other techniques like ion-pairing chromatography can provide complementary approaches for comprehensive metabolite analysis. acs.orgchemrxiv.org

Derivatization to Improve Separation Efficiency and Detection Limits

Improving Separation Efficiency:

Derivatization can significantly improve the separation of analytes in a chromatographic system. jfda-online.comhelsinki.fi In gas chromatography, the reduction in polarity and intermolecular hydrogen bonding achieved through derivatization leads to less interaction with the stationary phase, resulting in sharper peaks and better resolution between closely eluting compounds. researchgate.net For instance, the conversion of amines to their fluoroacyl derivatives can dramatically improve chromatographic efficiency. jfda-online.com

In liquid chromatography, especially reversed-phase HPLC, underivatized polar compounds like primary amines may have poor retention and exhibit peak tailing due to interactions with residual silanol (B1196071) groups on the stationary phase. helsinki.fi Derivatization increases the hydrophobicity of the molecule, leading to stronger retention and improved peak shape. acs.orgchemrxiv.org

Improving Detection Limits:

Lowering the limit of detection (LOD) is a critical aspect of trace analysis. Derivatization achieves this by introducing a moiety that provides a much stronger signal in the detector than the original analyte. researchgate.net

Fluorescence Detection: As discussed, attaching a highly fluorescent tag can lower detection limits by several orders of magnitude. researchgate.netnih.gov For example, derivatization of aromatic amines with PPIA allows for detection at the nanomolar level. nih.gov

Mass Spectrometry: In MS, derivatization can improve ionization efficiency, leading to a greater abundance of ions and thus a stronger signal. nih.govddtjournal.com The introduction of specific functional groups can also direct fragmentation in MS/MS analysis, producing characteristic product ions that can be monitored with high sensitivity and selectivity. ddtjournal.com

Electron Capture Detection (GC-ECD): The introduction of halogen atoms, particularly fluorine, through acylation with reagents like TFAA or HFBA, creates derivatives with a high affinity for capturing electrons. jfda-online.com This makes them highly sensitive to detection by an electron capture detector. jfda-online.com

Research Findings on Improved Separation and Detection:

Studies have consistently shown that derivatization is an effective strategy for enhancing both separation and detection. The use of 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (AQC) for amine derivatization, combined with ion-pairing chromatography for acidic compounds, has been demonstrated to increase the percentage of well-retained polar metabolites from 39% to 91% in a targeted analysis. chemrxiv.org This combined approach not only improved separation but also enabled the detection and quantification of a larger number of metabolites in complex biological samples like liver extracts. chemrxiv.org The judicious application of derivatization methods, tailored to the specific analyte and analytical technique, is therefore a powerful tool for overcoming the challenges associated with the analysis of compounds like this compound. nih.gov

Spectroscopic Characterization Methodologies in Quinoxaline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information on the connectivity of atoms and the chemical environment of individual nuclei.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a compound like 2-Methoxyquinoxalin-6-amine, specific chemical shifts (δ) and coupling patterns are expected.

Based on data from related structures, such as 2,3-dimethoxy-6-aminoquinoxaline oup.com and other substituted quinoxalines nih.govnih.gov, the following proton signals can be predicted for this compound:

Methyoxy Group (-OCH₃): A sharp singlet is anticipated for the three protons of the methoxy (B1213986) group. In similar compounds like 2-methoxyquinoxaline (B3065361) 4-oxide, this signal appears around δ 3.9–4.1 ppm. For 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines, the methyl protons attached to the quinoxaline (B1680401) ring show a singlet at approximately δ 2.8 ppm. nih.gov

Amino Group (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of this signal can be variable and is sensitive to solvent and concentration. In 4-(2-methylquinoxalin-3-yloxy)benzamine, a broad D₂O exchangeable singlet for the NH₂ protons is observed at δ 3.742 ppm. nih.gov For 2,3-dimethoxy-6-aminoquinoxaline, the amino protons appear as a broad singlet at δ 5.40 in DMSO-d₆. oup.com

Aromatic Protons: The quinoxaline ring system contains three aromatic protons (H-3, H-5, and H-7). Their chemical shifts and coupling constants (J) are influenced by the electron-donating effects of the methoxy and amino groups.

The proton at the C-3 position is expected to be a singlet.

The protons at the C-5 and C-7 positions will likely appear as doublets or doublets of doublets due to coupling with each other. For 6-amino-2,3-dimethoxyquinoxaline, the aromatic protons resonate at δ 7.57 (d, J = 8.9 Hz), δ 6.98 (d, J = 2.8 Hz), and δ 6.90 (dd, J = 2.8 and 8.9 Hz). oup.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₃ | ~ 4.1 | Singlet (s) | N/A |

| -NH₂ | Variable (e.g., ~5.4) | Broad Singlet (br s) | N/A |

| H-3 | ~ 8.0 - 8.5 | Singlet (s) | N/A |

| Aromatic H | ~ 6.7 - 7.6 | Doublet (d), Doublet of Doublets (dd) | ~ 2.5 - 9.0 |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Drawing from data on substituted quinoxalines nih.govresearchgate.netevitachem.commdpi.com, the expected ¹³C NMR signals for this compound would include:

Methoxy Carbon: The carbon of the -OCH₃ group is expected to resonate in the upfield region, typically around 54 ppm. nih.gov

Quinoxaline Ring Carbons: The eight carbons of the quinoxaline core will have distinct chemical shifts. The carbons directly attached to the nitrogen atoms (C-2 and C-8a) and the substituent-bearing carbons (C-2, C-6) will have characteristic shifts. For instance, in ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, the carbon signals range from δ 118.0 to 163.8 ppm. mdpi.com The presence of the electron-donating amino and methoxy groups will influence the shielding of the aromatic carbons.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~ 54 |

| C-2 | ~ 155 - 160 |

| C-3 | ~ 130 - 135 |

| C-4a | ~ 138 - 142 |

| C-5 | ~ 115 - 120 |

| C-6 | ~ 145 - 150 |

| C-7 | ~ 110 - 115 |

| C-8 | ~ 125 - 130 |

| C-8a | ~ 140 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for assigning adjacent protons in the aromatic ring of this compound.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₉N₃O), the exact molecular weight is 175.0746 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for quinoxaline derivatives may involve the loss of small molecules such as CO, N₂, or fragments from the substituents. For example, O-trimethylsilylated quinoxalinol derivatives show characteristic fragments that facilitate easy identification. nih.gov In the analysis of 2,3-disubstituted quinoxalines, the molecular ion peak (M+) and related isotopic peaks (M+1, M+2) are typically observed. ptfarm.pl

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. evitachem.com The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Based on studies of similar quinoxaline derivatives oup.comnih.govresearchgate.netevitachem.com, the following IR bands would be anticipated:

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. For 6-amino-2,3-dimethoxyquinoxaline, these bands appear at 3440 and 3330 cm⁻¹. oup.com Similarly, 4-(2-methylquinoxalin-3-yloxy)benzamine shows two bands at 3466 cm⁻¹ and 3425 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system typically occur in the 1500-1620 cm⁻¹ region. nih.govscialert.net

C-O Stretching: The aryl ether C-O-C stretching vibration of the methoxy group is expected to produce a strong band around 1220-1225 cm⁻¹. nih.gov

N-H Bending: The scissoring vibration of the primary amine group is typically observed in the range of 1590-1650 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Methoxy Group (-OCH₃) | C-H Stretch | < 3000 |

| Quinoxaline Ring | C=N, C=C Stretch | 1500 - 1620 |

| Aryl Ether (-O-CH₃) | C-O Stretch | ~ 1220 - 1225 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Emission Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic properties of a molecule. UV-Vis spectroscopy measures the absorption of light due to electronic transitions, while fluorescence spectroscopy measures the light emitted as the molecule returns from an excited electronic state to the ground state.

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* and n-π* transitions within the aromatic quinoxaline system. The position and intensity of these bands are influenced by the substituents. rasayanjournal.co.in For many quinoxaline derivatives, strong absorption is observed in the UV-Visible portion of the spectrum. rasayanjournal.co.innih.govencyclopedia.pub For instance, 2,3-disubstituted 6-aminoquinoxalines exhibit absorption maxima that are influenced by the nature of the substituents. oup.com

Amino-substituted quinoxalines are often fluorescent. oup.commdpi.comresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. oup.comdoi.org For example, 2,3-dimethoxy-6-aminoquinoxaline is known to emit strong fluorescence, with a quantum yield estimated at about 0.811 in ethanol (B145695). oup.com The fluorescence intensity of aminoquinoxalines can also be sensitive to pH. oup.commdpi.com The presence of both an electron-donating amino group and a methoxy group on the quinoxaline core suggests that this compound would likely exhibit interesting photophysical properties.

Table 4: Predicted Photophysical Properties for this compound

| Property | Predicted Observation | Influencing Factors |

| UV-Vis Absorption (λ_max) | Multiple bands in the UV and visible regions | Solvent polarity, pH |

| Fluorescence Emission (λ_em) | Likely to be fluorescent | Solvent polarity, pH, excitation wavelength |

| Quantum Yield (Φ_F) | Potentially high, similar to related aminoquinoxalines | Molecular rigidity, solvent, temperature |

Advanced Spectroscopic Techniques for Solid-State Characterization (e.g., X-ray Crystallography)

The definitive determination of a molecule's three-dimensional structure and its arrangement in the solid state is accomplished through single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal proof of a compound's chemical constitution, stereochemistry, and the intricate network of intermolecular interactions that dictate its crystal packing. While specific crystallographic data for this compound is not prevalent in publicly accessible research, the methodologies applied to closely related quinoxaline derivatives serve as a precise blueprint for its characterization. researchgate.netresearchgate.net

In a typical X-ray diffraction study of a quinoxaline derivative, the initial step involves growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map of the molecule. From this map, the precise position of each atom can be determined, yielding detailed information on bond lengths, bond angles, and torsional angles. researchgate.net

For instance, crystallographic analysis performed on newly synthesized quinoxaline derivatives confirms their molecular structures and provides insight into their solid-state behavior. researchgate.net The data generated from such an analysis are typically summarized in a detailed crystallographic table.

Table 1: Representative Crystallographic Data for a Quinoxaline Derivative (Note: This table is illustrative of typical data obtained for a quinoxaline derivative, based on published research on related compounds, as specific data for this compound is not available in the cited sources.)

| Parameter | Value |

| Empirical Formula | C₁₆H₁₉N₃O₂ |

| Formula Weight | 285.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.432(6) |

| c (Å) | 9.876(3) |

| β (°) | 102.11(3) |

| Volume (ų) | 1504.8(9) |

| Z (Molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.259 |

| R-factor (%) | 4.5 |

| Data modeled after findings for related quinoxaline structures. researchgate.net |

Beyond confirming the molecular structure, X-ray crystallography elucidates the crucial non-covalent interactions that stabilize the crystal lattice. These interactions, including hydrogen bonds and π-π stacking, are fundamental to understanding the material's properties. researchgate.netresearchgate.net For a molecule like this compound, the amine (-NH₂) group is a potential hydrogen bond donor, while the nitrogen atoms of the quinoxaline ring can act as acceptors.

Research on similar structures reveals that intermolecular hydrogen bonds, such as C-H···O and C-H···N, play a significant role in forming layered or chain-like supramolecular architectures. researchgate.net Furthermore, π-π stacking interactions between the aromatic quinoxaline rings of adjacent molecules are common, often with centroid-to-centroid distances indicating significant orbital overlap. researchgate.net

Table 2: Examples of Intermolecular Interactions in Quinoxaline Crystals (Note: This table illustrates the types of interactions observed in the crystal structures of related quinoxaline compounds.)

| Interaction Type | Donor-H···Acceptor | Distance (Å) | Significance |

| Hydrogen Bond | C-H···O | ~2.5 - 2.8 | Links molecules into chains or layers. researchgate.net |

| Hydrogen Bond | C-H···N | ~2.6 - 2.9 | Contributes to stabilizing the crystal packing. researchgate.net |

| π-π Stacking | Quinoxaline Ring···Quinoxaline Ring | ~3.6 - 3.8 | Influences electronic properties and crystal density. researchgate.net |

| Data generalized from findings for related quinoxaline structures. researchgate.netresearchgate.net |

Computational and Theoretical Investigations of 2 Methoxyquinoxalin 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods are used to determine molecular geometry, electronic characteristics, and spectroscopic parameters.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. escholarship.org It is widely used to predict the ground-state properties of chemical systems with a favorable balance of accuracy and computational cost. escholarship.orgresearchgate.net For 2-Methoxyquinoxalin-6-amine, DFT calculations can be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Key ground-state properties that can be calculated using DFT include:

Total Energy: The total electronic energy of the molecule in its relaxed state.

Binding Energy and Separation Energy: These parameters provide insights into the stability of the molecule. arxiv.org

Dipole Moment: The dipole moment is a measure of the polarity of the molecule, which influences its solubility and intermolecular interactions. researchgate.net

Quadrupole Moment: This provides further detail on the charge distribution within the molecule.

DFT calculations on related quinoxaline (B1680401) derivatives have been successfully used to determine their optimized structures and electronic properties. researchgate.net For instance, studies on quinoxaline 1,4-dioxides have utilized the B3LYP functional with a 6-311++G(d,p) basis set to obtain reliable ground-state geometries. researchgate.net Similar methodologies would be applied to this compound to understand its fundamental electronic characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to be excited. nih.gov

A large HOMO-LUMO gap indicates high stability and low reactivity. nih.gov

The HOMO-LUMO gap can be calculated using DFT. schrodinger.com For a given molecule, the energies of the HOMO and LUMO are determined from the output of a DFT calculation, and the gap is the difference between them (ΔE = ELUMO – EHOMO). youtube.com Analysis of related quinoxaline derivatives provides insight into the expected values for this compound. For example, studies on other heterocyclic compounds have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Quinoxaline Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicates the molecule's reactivity and stability |

| Ionization Potential (I) | 6.2 | Energy required to remove an electron |

| Electron Affinity (A) | 1.5 | Energy released when an electron is added |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |

Note: This data is illustrative for a generic quinoxaline derivative and not specific to this compound.

Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a popular method for calculating the electronic absorption spectra (UV-Vis) of molecules by determining vertical excitation energies and oscillator strengths. rsc.orgbohrium.com Furthermore, DFT can be used to simulate vibrational spectra (Infrared and Raman), which helps in the assignment of experimentally observed spectral bands. oatext.com For this compound, these calculations would predict the characteristic IR absorptions for C-H, C=N, C=C, and C-O stretching and bending vibrations.

Conformational analysis is another critical aspect of theoretical investigation, aimed at identifying the most stable three-dimensional arrangement of a molecule. By systematically rotating the flexible bonds of the molecule (such as the C-O bond of the methoxy (B1213986) group and the C-N bond of the amine group) and calculating the energy of each resulting conformer, a potential energy surface can be generated. The conformers that reside in energy minima are the most stable. This analysis is vital because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a target's binding site.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are central to computer-aided drug design. waocp.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. waocp.org The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of binding), which is often expressed as a binding energy score in kcal/mol.

In a typical docking study involving this compound, the 3D structure of the molecule would be docked into the active site of a selected protein target. For instance, quinoxaline derivatives have been studied as inhibitors of enzymes like α-amylase and α-glucosidase. rsc.orgnih.govresearchgate.net The docking process reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

Table 2: Example of Molecular Docking Results for Quinoxaline Derivatives Against α-Glucosidase

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| Quinoxaline Derivative A | -9.0 ± 0.20 | ASP215, GLU277, HIS351 |

| Quinoxaline Derivative B | -8.5 ± 0.15 | TRP174, ASP242, ARG442 |

| Acarbose (Control) | -7.7 ± 0.11 | ASP215, ASP352, ARG442 |

Note: This data is based on studies of phenylisoxazole quinoxalin-2-amine (B120755) hybrids and serves as an example. rsc.orgnih.govresearchgate.net The specific binding energy and interacting residues for this compound would depend on the target protein.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding and any conformational changes that may occur.

An MD simulation would typically be run for the top-scoring poses obtained from a docking study. The simulation would reveal:

Stability of the Complex: By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, one can assess whether the ligand remains stably bound in the active site.

Key Interactions: MD simulations can confirm the persistence of important hydrogen bonds and other interactions predicted by docking.

Binding Free Energy: More advanced calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be applied to the MD trajectory to obtain a more accurate estimate of the binding free energy.

For example, MD simulations on phenylisoxazole quinoxalin-2-amine hybrids have shown that these compounds can form stable complexes with α-glucosidase, with the binding free energy being a key determinant of their inhibitory potential. rsc.orgnih.gov Similar studies on this compound would be crucial to validate docking predictions and to understand the dynamic nature of its interaction with a given biological target.

Theoretical Studies on the Environmental Fate and Degradation Mechanisms of Amines

Theoretical and computational investigations are indispensable tools for predicting the environmental persistence, transformation, and ultimate fate of chemical compounds. While specific computational studies on the environmental degradation of this compound are not extensively documented in publicly available literature, a robust body of theoretical work on aromatic amines and related heterocyclic structures provides a strong basis for predicting its behavior. These studies utilize methods like Quantitative Structure-Activity Relationships (QSAR), quantum chemical calculations, and molecular modeling to elucidate degradation pathways and reaction kinetics. ecetoc.orgnih.govacs.org The environmental fate of a compound like this compound is primarily governed by processes such as biodegradation, photodegradation, and atmospheric degradation.

Predicted Biodegradation Pathways

The biodegradation of aromatic amines is a complex process that is highly dependent on environmental conditions, such as the presence or absence of oxygen, and the specific microbial communities present. ecetoc.org Theoretical models and experimental studies on analogous compounds suggest that the degradation often proceeds in a stepwise manner. nih.gov

In many environments, the complete mineralization of complex aromatic compounds involves both anaerobic and aerobic stages. nih.gov For aromatic amines, biodegradation is often initiated by enzymatic action that modifies the amine group or the aromatic ring. Aromatic amines can be persistent, but some are known to degrade under aerobic conditions in wastewater treatment plants, with biodegradation being the primary removal process over absorption or volatilization. nih.gov

Computational models, including those based on expert knowledge of microbial metabolism, predict degradation pathways by identifying structural fragments susceptible to enzymatic attack. ecetoc.org For anilines and other aromatic amines, initial transformations often involve hydroxylation or glutamylation, leading to central intermediates like catechols. These intermediates can then undergo ring cleavage by dioxygenase enzymes, entering common metabolic routes like the β-ketoadipate pathway. The presence of the quinoxaline core and the methoxy group in this compound will influence substrate specificity and the rate of these enzymatic reactions.

Table 1: Key Processes in the Theoretical Biodegradation of Aromatic Amines

| Process | Mechanism / Key Enzymes | Description |

|---|---|---|

| Initial Enzymatic Attack | Aniline Dioxygenase, Glutamylation | Introduction of functional groups (e.g., hydroxyl, glutamate) to the aromatic ring or amine, increasing reactivity and bioavailability. acs.org |

| Intermediate Formation | Dehydrogenases | Conversion of initial products into central intermediates, such as catechols or protocatechuate. |

| Aromatic Ring Cleavage | Intradiol/Extradiol Dioxygenases | The central intermediates undergo ortho- or meta-cleavage, breaking the aromatic ring to form aliphatic acids. |

| Final Mineralization | Various metabolic enzymes | The resulting aliphatic compounds are further metabolized through pathways like the Krebs cycle to CO2, water, and biomass. |

This table is a generalized representation based on theoretical and experimental studies of various aromatic amines and is intended to predict the likely fate of related compounds.

Predicted Photodegradation Mechanisms

In sunlit aquatic environments, indirect photodegradation is a significant transformation pathway for many organic pollutants, including amine-containing compounds. acs.org This process is mediated by photochemically produced reactive species, most notably the hydroxyl radical (•OH). acs.orgunit.no

Theoretical calculations and experimental data show that hydroxyl radicals react rapidly with amines. acs.org The reaction typically proceeds via hydrogen abstraction from either the amine group or an adjacent carbon atom, or by addition to the aromatic ring. ccsnorway.comnilu.no For primary amines, H-abstraction can occur at both C-H and N-H bonds, with the branching ratio depending on the specific molecular structure. ccsnorway.com This initial radical formation triggers a cascade of oxidation reactions, leading to the breakdown of the parent molecule. unit.no

Another key mechanism involves photosensitization by dissolved organic matter, such as humic and fulvic acids. acs.org In this process, the excited triplet states of these substances can react with the amine through an electron transfer mechanism, typically involving the nonbonding electrons on the nitrogen atom. acs.org The resulting amine radical cation is then susceptible to further degradation. Given its aromatic amine structure, this compound is expected to be susceptible to degradation by both •OH attack and photosensitization by dissolved organic matter.

Table 2: Representative Bimolecular Rate Constants for the Reaction of Amine Drugs with Hydroxyl Radicals (•OH)

| Amine Type | Example Compound | Bimolecular Rate Constant (k_OH) (M⁻¹ s⁻¹) |

|---|---|---|

| Primary Amine | Mexiletine | (2.1 ± 0.2) × 10⁹ |

| Secondary Amine | Propranolol | (8.7 ± 0.3) × 10⁹ |

| Tertiary Amine | Diphenhydramine | (7.9 ± 0.3) × 10⁹ |

Source: Adapted from studies on the photodegradation of amine drugs. acs.org These values illustrate the high reactivity of amines with hydroxyl radicals.

Predicted Atmospheric Degradation

Should this compound become airborne, its fate in the troposphere would be dominated by gas-phase reactions with hydroxyl radicals (•OH). unit.noccsnorway.com Theoretical studies on a range of amines show that this reaction is typically the primary loss process. unit.noieaghg.org The reaction initiates a complex series of oxidation steps that break down the original molecule into smaller, more oxidized products, and can contribute to the formation of secondary organic aerosols. nilu.comacs.org

Computational chemistry studies, including quantum mechanical calculations, have been used to develop detailed atmospheric degradation schemes for simple amines. ccsnorway.comnilu.com These models predict the branching ratios for the initial hydrogen abstraction by •OH radicals. For example, in methylamine (B109427), theoretical calculations predict that H-abstraction occurs at both the C-H and N-H bonds, with a slight preference for the C-H bond at room temperature. ccsnorway.com The subsequent reactions of the resulting alkylamino or aminyl radicals with atmospheric constituents like O₂, NO, and NO₂ lead to a variety of products including imines, amides, and nitramines. ccsnorway.comnilu.comresearchgate.net Autoxidation has also been identified as a potentially important atmospheric pathway for amines, leading to the formation of hydroperoxy amides. acs.org

For this compound, the presence of the aromatic rings, the amine group, and the methoxy group provides multiple sites for •OH radical attack, suggesting a relatively short atmospheric lifetime.

Table 3: Theoretical Branching Ratios for OH-Initiated Hydrogen Abstraction in Methylamine at 298 K

| Abstraction Site | Branching Ratio |

|---|---|

| C-H bond | 0.74 |

| N-H bond | 0.26 |

Source: Based on theoretical studies of gas-phase amine chemistry. ccsnorway.com These ratios are specific to methylamine but illustrate the competitive nature of H-abstraction sites common to primary amines.

Structure Activity Relationship Sar Studies of 2 Methoxyquinoxalin 6 Amine Analogs

General Principles of SAR in Substituted Quinoxaline (B1680401) Derivatives

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline core. mdpi.com Key positions for substitution that significantly impact activity are C2, C3, C6, and C7. mdpi.comnih.gov The introduction of different functional groups at these positions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

The SAR of quinoxaline derivatives often reveals that:

Substituents at C2 and C3: The groups at these positions have a substantial impact on the biological activity. For instance, in a series of quinoxaline derivatives targeting the influenza NS1A protein, bis-2-furyl substitutions at C2 and C3 were found to be the most potent. nih.gov Replacement of the furyl groups with methoxyphenyl, phenol, or pyridyl moieties led to a reduction in activity. nih.gov

Substituents at C6 and C7: The electronic nature of substituents at these positions is critical. Electron-withdrawing groups, such as a chloro group, at the C6 or C7 position can enhance cytotoxic activity in some series of quinoxaline 1,4-dioxides. mdpi.comfrontiersin.org Conversely, electron-donating groups like a methoxy (B1213986) group can increase the diuretic activity of certain quinoxaline sulfonamides. mdpi.com

N-oxide Moiety: The presence of N-oxide groups in the quinoxaline ring, particularly to form quinoxaline 1,4-dioxides, often enhances biological activities such as antibacterial and antitumor effects. mdpi.comfrontiersin.org

Hybrid Molecules: Incorporating the quinoxaline nucleus into a hybrid molecule through molecular hybridization is a common strategy to potentiate anticancer activity. mdpi.com

Positional and Substituent Effects of the Methoxy Group on Molecular Activity

The position of the methoxy group on the quinoxaline ring is a critical determinant of molecular activity. In various studies on quinoxaline derivatives, the presence of a methoxy group at specific positions has been shown to either enhance or diminish biological effects.

For instance, in a series of quinoxaline sulfonamide derivatives, the presence of a strong electron-donating group like a methoxy group on the benzene (B151609) ring was found to increase diuretic activity. mdpi.com In another study on quinoxaline-2-carboxylate 1,4-dioxide derivatives, the presence of a methoxy group at the 7-position was shown to reduce the Minimum Inhibitory Concentration (MIC) and IC50 values, indicating increased potency. frontiersin.org Conversely, in a different series of quinoxaline sulfonamides, a methoxy group at the phenyl ring resulted in the least antibacterial activity compared to derivatives with electron-withdrawing groups. mdpi.com

A study on 2,3,6-substituted quinoxaline derivatives targeting the influenza NS1A protein showed that replacement of a 3-methoxyphenyl (B12655295) group at position 6 with other methoxy-substituted phenyl groups resulted in reduced activity. nih.gov This highlights the specific positional importance of the methoxy group for optimal activity in that particular series.

Influence of Substituents on the Amine Moiety (e.g., piperazine (B1678402), pyrrolidine)

The nature of the substituent on the amine moiety of quinoxalin-6-amine analogs plays a significant role in modulating their biological activity. The introduction of cyclic amines like piperazine and pyrrolidine (B122466) can influence the compound's solubility, basicity, and ability to form interactions with target proteins. nih.govnih.gov

The piperazine ring is a common feature in many centrally active drugs and can interact with biological targets through hydrogen bonding or ionic interactions. researchgate.net In the context of quinoxaline derivatives, the introduction of a piperazine moiety has been shown to be beneficial for certain activities. For example, in the development of new antibacterial agents, the substitution of a halogen atom with Boc-piperazine proceeded efficiently to yield 7-amino derivatives. mdpi.com However, in another study on anti-tuberculosis agents, the presence of a piperidine, morpholine, or pyrrolidine group in the structure of derivatives containing a 2-carbonyl fragment negatively affected the activity. mdpi.com

The pyrrolidine ring, being a versatile scaffold, can also significantly influence activity. nih.gov The basicity of the pyrrolidine nitrogen and the potential for substitution at this position allow for fine-tuning of the molecule's properties. nih.gov

The following table summarizes the activity of some quinoxaline derivatives with different amine substituents.

| Compound ID | Quinoxaline Core | Amine Substituent | Biological Activity (IC50/EC50) | Target/Assay |

| Compound A | 2,3-di(furan-2-yl)quinoxalin-6-amine | Phenyl isothiocyanate | - | Anticancer |

| Compound B | 2,3-di(furan-2-yl)quinoxalin-6-amine | 4-bromophenylacetic acid | - | Anticancer |

| Compound 22 | Quinoxaline | Aryl moiety with N-linker | 0.39 µM | Anti-schistosomal |

| Compound 30 | Quinoxaline | Modified aryl and N-linker | 2.59 nM | Anti-schistosomal |

Impact of Quinoxaline Core Modifications on Potency and Selectivity

The formation of quinoxaline 1,4-dioxides is a well-established strategy to enhance biological activity. mdpi.com The N-oxide groups can increase the reactivity of the quinoxaline core in nucleophilic substitution reactions, allowing for further diversification. mdpi.com They have been shown to be crucial for the antibacterial and antitumor activities of many quinoxaline derivatives. mdpi.comfrontiersin.org

Fusing the quinoxaline ring with other heterocyclic systems is another approach to modulate activity. For example, the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has been explored for the development of new anticancer agents. mdpi.com The SAR of these fused systems often reveals that the nature and position of substituents on both the quinoxaline and the fused ring are critical for activity.

The following table illustrates how modifications to the quinoxaline core can impact activity.

| Compound Series | Core Modification | Key Finding |

| Quinoxaline 1,4-dioxides | Addition of N-oxide groups | Enhanced antibacterial and antitumor activity. mdpi.comfrontiersin.org |

| Pyrrolo[1,2-a]quinoxalines | Fusion with a pyrrole (B145914) ring | Activity is sensitive to substituents on both rings. mdpi.com |

| Quinoxaline-linked sulfonamides | Addition of a sulfonamide group | Diuretic activity is influenced by the electronic nature of substituents. mdpi.com |

In Silico Approaches and Predictive Modeling in SAR Development

In silico methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are invaluable tools in the development of 2-methoxyquinoxalin-6-amine analogs and other quinoxaline derivatives. nih.govnih.govresearchgate.net These computational approaches help to rationalize the observed SAR, predict the activity of novel compounds, and guide the design of more potent and selective molecules.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can identify the key structural features that are important for activity. For example, a QSAR study on a series of quinoxaline derivatives active against Leishmania amazonensis identified the HOMO energy and polar surface area as key descriptors for predicting antileishmanial activity. researchgate.net

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a biological target. nih.gov This information can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the compound's activity. For instance, docking studies of quinoxaline derivatives into the active site of histone deacetylase 4 (HDAC4) helped to identify the proposed binding mode and rationalize the SAR of a series of potential HDAC inhibitors. nih.gov

The integration of these in silico approaches with traditional synthetic and biological testing allows for a more efficient and rational drug discovery process for quinoxaline-based compounds.

Applications of 2 Methoxyquinoxalin 6 Amine and Its Derivatives in Advanced Chemical Research

Development of Chemical Sensors and Biosensors (Chemosensors)

Derivatives of 6-methoxyquinoxaline (B1582197) have been engineered to function as advanced chemosensors for detecting specific environmental and biological analytes. These sensors operate through mechanisms that translate the binding of a target molecule into a measurable signal, such as a change in color or fluorescence.

A notable example is a derivative synthesized for the dual-responsive detection of metal ions. The compound, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), was specifically designed to act as a sensor that can detect both iron (Fe³⁺) and copper (Cu²⁺) ions through different signaling pathways. In the presence of Fe³⁺ ions, BMQ exhibits a clear colorimetric response, changing from colorless to yellow. Conversely, when exposed to Cu²⁺ ions, it shows a "turn-off" fluorescence response. This high selectivity and dual-mode detection capability make such derivatives practical for monitoring these metal ions in diverse samples, including mineral water and biological fluids.

Biosensors represent another area of application, where biological recognition elements are paired with transducers to detect specific analytes. mdpi.com While the core quinoxaline (B1680401) structure is explored in various bioactive contexts, specific derivatives of 2-Methoxyquinoxalin-6-amine are being investigated for their potential in creating sensitive and selective biosensing platforms. mdpi.comnih.gov These devices often rely on the immobilization of enzymes or nucleic acids to recognize target molecules like biogenic amines. mdpi.com

Materials Science Applications in Organic Electronics

The unique electronic properties of the quinoxaline ring system make it a valuable component in the development of materials for organic electronics. researchgate.netresearchgate.net These applications leverage the ability of quinoxaline derivatives to transport charge carriers and emit light, which are fundamental processes in many electronic devices. sigmaaldrich.comrsc.org

Quinoxaline derivatives are recognized for their utility as efficient electroluminescent materials, which are crucial for organic light-emitting devices (OLEDs). ipp.ptresearchgate.net Research has focused on synthesizing novel quinoxaline-based compounds that can emit light across the visible spectrum.

Specifically, 2,3-di(pyridin-2-yl)quinoxaline amine derivatives have been investigated as blue-orange emitters for organic electronics. researchgate.net The photophysical properties of these materials, such as their emission wavelengths, can be tuned by modifying the substituent groups on the quinoxaline core. This tunability is essential for creating OLEDs with specific colors and for developing white-light-emitting devices by combining emitters of different colors. The inherent fluorescence of these compounds makes them suitable for applications where light generation from electrical input is required. researchgate.net

The field of organic electronics relies on semiconducting materials that can be processed into thin films for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.comcas.org Quinoxaline derivatives have been identified as promising candidates for use as organic semiconductors. researchgate.netresearchgate.net

The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure allows these materials to function as n-type or electron-transporting semiconductors. researchgate.net By chemically modifying the quinoxaline core, researchers can tune the material's charge carrier mobility and energy levels to meet the requirements of specific electronic devices. cas.orgresearchgate.net The versatility of the quinoxaline scaffold enables its incorporation into various molecular architectures, including polymers and small molecules, for semiconductor applications. researchgate.net

Utility in Analytical Chemistry Method Development

The distinct fluorescent properties of certain quinoxaline derivatives have been harnessed to create powerful tools for analytical chemistry, particularly for the sensitive detection and separation of complex mixtures.

Highly sensitive detection of primary amines, such as those found in amino acids and peptides, is critical in many biological and chemical analyses. thermofisher.com Fluorescent derivatization is a common strategy to enhance detection sensitivity. interchim.fr